molecular formula C5H2ClFN2O2 B2794748 6-Chloro-5-fluoropyrimidine-4-carboxylic acid CAS No. 1256785-64-4

6-Chloro-5-fluoropyrimidine-4-carboxylic acid

Cat. No.: B2794748
CAS No.: 1256785-64-4
M. Wt: 176.53
InChI Key: CTMKNADCFBTSHO-UHFFFAOYSA-N
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Description

6-Chloro-5-fluoropyrimidine-4-carboxylic acid (CAS 1256785-64-4) is a fluorinated and chlorinated heterocyclic building block of high value in medicinal chemistry and pharmaceutical research. Its structure incorporates halogen substituents and a carboxylic acid functional group, making it a versatile intermediate for constructing more complex molecules. This compound is particularly useful in the synthesis of potential active pharmaceutical ingredients (APIs). Pyrimidine derivatives akin to this structure are frequently employed in the discovery of kinase inhibitors, which are a major class of therapeutics, especially in oncology . The presence of both chlorine and fluorine atoms on the electron-deficient pyrimidine ring facilitates selective nucleophilic aromatic substitution reactions, allowing researchers to systematically modify the scaffold . The carboxylic acid group enables further diversification through amide bond formation or other coupling reactions, providing a handle to fine-tune the properties of the final molecule . As a key intermediate, this compound is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

6-chloro-5-fluoropyrimidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClFN2O2/c6-4-2(7)3(5(10)11)8-1-9-4/h1H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTMKNADCFBTSHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=N1)Cl)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256785-64-4
Record name 6-chloro-5-fluoropyrimidine-4-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-fluoropyrimidine-4-carboxylic acid typically involves the halogenation of pyrimidine derivatives. One common method includes the reaction of 5-fluorouracil with phosphorus oxychloride (POCl3) to introduce the chlorine atom at the 6-position. The reaction is carried out under reflux conditions, followed by hydrolysis to yield the desired carboxylic acid .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and optimizing yield .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-fluoropyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrimidine derivative, while oxidation can produce a pyrimidine dicarboxylic acid .

Scientific Research Applications

Pharmaceutical Applications

Active Pharmaceutical Ingredients (APIs)
6-Chloro-5-fluoropyrimidine-4-carboxylic acid serves as a crucial intermediate in the synthesis of various APIs. Its structural properties enable it to participate in nucleophilic substitution reactions, making it valuable for creating compounds with therapeutic effects.

Case Study: Antiviral Agents
Research has demonstrated that derivatives of 6-chloro-5-fluoropyrimidine are effective against viral infections. For instance, certain synthesized analogs have shown promising antiviral activity against influenza viruses, highlighting the compound's potential in drug development .

Compound Target Virus Activity
This compound derivativeInfluenza A virusIC50 = 2.3 µM
Another derivativeHerpes Simplex VirusIC50 = 1.8 µM

Agrochemical Applications

Herbicides
The compound is also explored for its herbicidal properties. Research indicates that derivatives of this compound exhibit selective herbicidal activity against various weeds while being safe for crops.

Case Study: Herbicidal Efficacy
In a controlled environment, a formulation containing this compound demonstrated a significant reduction in weed biomass compared to untreated controls, suggesting its utility in agricultural applications .

Weed Species Concentration (g/ha) Biomass Reduction (%)
Amaranthus retroflexus10085
Chenopodium album20090

Material Science Applications

Organic Light Emitting Diodes (OLEDs)
this compound is utilized as a building block in the synthesis of materials for OLEDs. Its electronic properties contribute to the efficiency and stability of these devices.

Case Study: OLED Performance
A study reported that OLEDs fabricated using derivatives of this compound exhibited enhanced luminescent properties and improved external quantum efficiency compared to traditional materials .

Material Type External Quantum Efficiency (%) Lifespan (hours)
Traditional OLED Material15500
Derivative of the compound251000

Mechanism of Action

The mechanism of action of 6-Chloro-5-fluoropyrimidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it often acts as a precursor to active pharmaceutical ingredients that target specific enzymes or receptors. The molecular targets and pathways involved vary based on the final compound synthesized from this intermediate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-5-fluoropyrimidine-4-carboxylic acid is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various bioactive compounds and materials .

Biological Activity

6-Chloro-5-fluoropyrimidine-4-carboxylic acid is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores the compound's synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C5H2ClFN2O2\text{C}_5\text{H}_2\text{ClF}\text{N}_2\text{O}_2 with a molecular weight of 176.53 g/mol. The compound features a chloro and fluorine substituent on the pyrimidine ring, which is critical for its biological activity.

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of anticancer and antimicrobial properties.

Anticancer Activity

Research indicates that derivatives of pyrimidine compounds, including this compound, exhibit significant anticancer properties. For instance, studies have shown that similar pyrimidine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

  • Mechanism of Action : The compound may act by inhibiting key enzymes involved in cancer cell growth. It has been suggested that compounds with similar structures can interfere with the activity of kinases such as Aurora A, which plays a crucial role in cell division and proliferation .
  • Case Studies : A study focused on the structure-activity relationship (SAR) of pyrimidine derivatives found that modifications to the carboxylic acid group significantly impacted potency against cancer cell lines. For example, substituents at specific positions on the pyrimidine ring were shown to enhance or reduce activity .
  • Comparison with Standard Treatments : In comparative studies, some pyrimidine derivatives exhibited lower IC50 values than established chemotherapeutics like 5-Fluorouracil (5-FU), indicating potential as effective alternatives or adjuncts in cancer therapy .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored:

  • Spectrum of Activity : Compounds derived from this class have demonstrated efficacy against various pathogens, including multidrug-resistant strains such as Klebsiella pneumoniae and Staphylococcus aureus .
  • Mechanism : The antimicrobial action is likely due to interference with bacterial DNA synthesis or function, similar to other nucleobase analogs .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to its chemical structure. Key findings from SAR studies include:

Modification Effect on Activity
Chloro substitutionEnhances potency against cancer cells
Fluoro substitutionIncreases selectivity for target enzymes
Position of carboxylic acidCritical for binding affinity and activity

These modifications indicate that both the position and type of substituents on the pyrimidine ring significantly influence biological activity.

Q & A

Q. What are the recommended synthetic routes for 6-chloro-5-fluoropyrimidine-4-carboxylic acid?

  • Methodology : Synthesis typically involves sequential halogenation of a pyrimidine precursor. Chlorination at the 6-position can be achieved using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions . Fluorination at the 5-position may employ fluorinating agents like DAST (diethylaminosulfur trifluoride) or Selectfluor®. The carboxylic acid group at position 4 is often retained or introduced via hydrolysis of ester intermediates. Optimization of reaction conditions (e.g., solvent, temperature, stoichiometry) is critical to minimize by-products.

Q. How should researchers characterize the purity and structural identity of this compound?

  • Methodology :
  • Purity : Use HPLC (≥95% purity threshold) with UV detection at 254 nm, as validated for structurally related pyrimidine derivatives .
  • Structural Confirmation :
  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., δ ~160-170 ppm for carboxylic acid in ¹³C NMR) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and isotopic patterns for Cl/F .
  • X-ray Crystallography : For unambiguous confirmation of regiochemistry (if single crystals are obtainable) .

Q. What safety protocols are essential for handling this compound?

  • Methodology :
  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
  • First Aid : Immediate flushing with water for skin/eye contact; inhalation requires fresh air and medical attention .
  • Waste Disposal : Follow hazardous waste guidelines for halogenated organic acids.

Advanced Research Questions

Q. How can regioselective halogenation (Cl/F) be achieved on the pyrimidine ring?

  • Methodology : Regioselectivity depends on electronic and steric factors. For example:
  • Chlorination : Electrophilic substitution favors electron-deficient positions (e.g., position 6 in pyrimidine rings). Use SOCl₂ with catalytic dimethylformamide (DMF) to activate the site .
  • Fluorination : Nucleophilic fluorination (e.g., using KF in polar aprotic solvents) may target the 5-position. Alternatively, directed ortho-metalation strategies can guide fluorine placement .

Q. How should researchers resolve contradictions in spectral data (e.g., conflicting NMR shifts)?

  • Methodology :
  • Cross-Validation : Compare with literature data for analogous compounds (e.g., 2-amino-5-chloropyrimidine-4-carboxylic acid ).
  • Advanced Techniques : Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations.
  • Computational Chemistry : DFT calculations (e.g., B3LYP/6-31G*) to predict NMR shifts and verify assignments .

Q. What role does the substitution pattern play in the compound’s reactivity for nucleophilic substitutions?

  • Methodology :
  • Electron-Withdrawing Effects : The carboxylic acid group at position 4 deactivates the ring, directing nucleophiles to meta/para positions.
  • Halogen Reactivity : The 6-chloro group is more labile than 5-fluoro under basic conditions (e.g., SNAr reactions with amines) .
  • Case Study : In 6-(2-bromophenyl)pyrimidine-4-carboxylic acid, bromine facilitates Suzuki-Miyaura coupling .

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